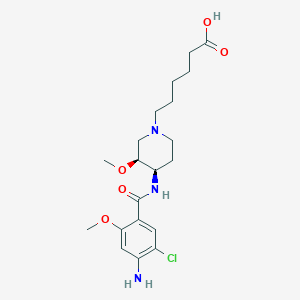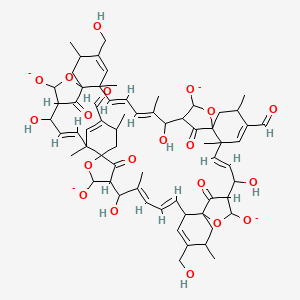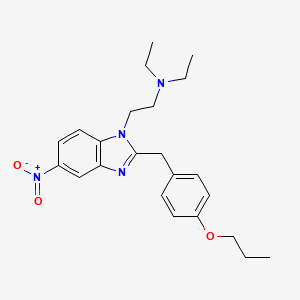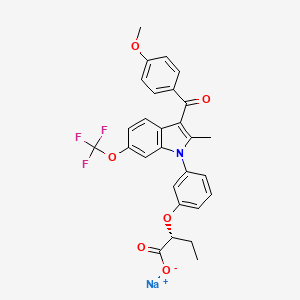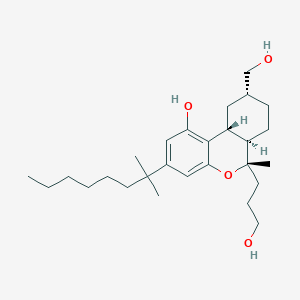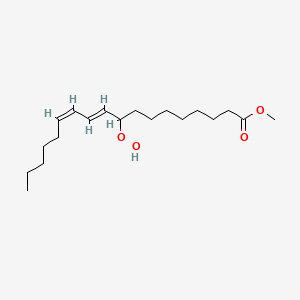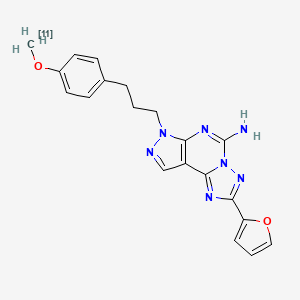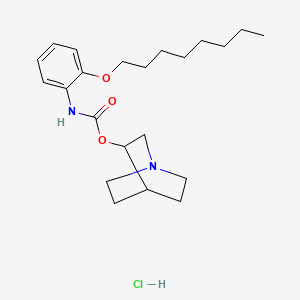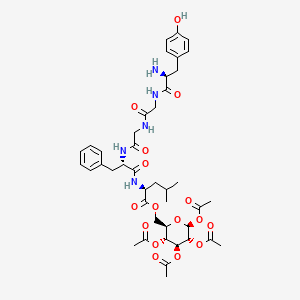
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate is a complex organic compound that belongs to the class of glycopeptides. This compound is characterized by the presence of a peptide chain linked to a glucopyranose sugar moiety. The peptide chain consists of tyrosine, glycine, phenylalanine, and leucine residues, while the sugar moiety is a beta-D-glucopyranose with four acetyl groups attached. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate typically involves the stepwise assembly of the peptide chain followed by the attachment of the glucopyranose moiety. The peptide chain can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. Each amino acid addition involves coupling reactions facilitated by coupling reagents such as HBTU or DIC, and the removal of protecting groups using TFA.
Once the peptide chain is synthesized, it is cleaved from the solid support and purified. The glucopyranose moiety is then attached to the peptide chain through glycosylation reactions. This step involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of Lewis acids or other catalysts. The final product is purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are employed to facilitate the synthesis and glycosylation steps. The use of high-throughput purification methods, such as preparative HPLC, ensures the efficient isolation of the compound in high purity and yield.
化学反应分析
Types of Reactions
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The peptide bonds can be reduced under specific conditions to yield smaller peptide fragments.
Substitution: The acetyl groups on the glucopyranose moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Smaller peptide fragments.
Substitution: Modified glucopyranose derivatives with different functional groups.
科学研究应用
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycopeptide synthesis and glycosylation reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a bioactive compound with specific biological activities.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用机制
The mechanism of action of 6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate involves its interaction with specific molecular targets and pathways. The peptide chain can bind to receptors or enzymes, modulating their activity. The glucopyranose moiety may enhance the compound’s solubility and stability, facilitating its transport and uptake by cells. The acetyl groups can also influence the compound’s interactions with other biomolecules, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
Tyrosylglycylglycine: A tripeptide with similar amino acid residues but lacking the glucopyranose moiety.
Phenylalanylleucylglycine: Another tripeptide with different amino acid sequence and no sugar moiety.
Beta-D-glucopyranosetetraacetate: A sugar derivative without the peptide chain.
Uniqueness
6-(Tyrosylglycylglycylphenylalanylleucyl)-beta-D-glucopyranosetetraacetate is unique due to its combined peptide and sugar structure, which imparts distinct chemical and biological properties. The presence of both peptide and sugar moieties allows for diverse interactions with biological targets, making it a versatile compound for various research applications.
属性
CAS 编号 |
117833-68-8 |
|---|---|
分子式 |
C42H55N5O16 |
分子量 |
885.9 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C42H55N5O16/c1-22(2)16-32(41(57)58-21-33-36(59-23(3)48)37(60-24(4)49)38(61-25(5)50)42(63-33)62-26(6)51)47-40(56)31(18-27-10-8-7-9-11-27)46-35(54)20-44-34(53)19-45-39(55)30(43)17-28-12-14-29(52)15-13-28/h7-15,22,30-33,36-38,42,52H,16-21,43H2,1-6H3,(H,44,53)(H,45,55)(H,46,54)(H,47,56)/t30-,31-,32-,33+,36+,37-,38+,42+/m0/s1 |
InChI 键 |
JGOLGLYLAUVDFK-BNEQXWMJSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CC(C)CC(C(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



